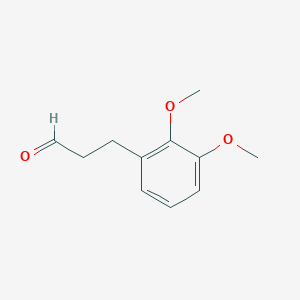

3-(2,3-Dimethoxyphenyl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7-8H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRXWNSRASZADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562799 | |

| Record name | 3-(2,3-Dimethoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129150-13-6 | |

| Record name | 3-(2,3-Dimethoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,3 Dimethoxyphenyl Propanal

Conventional Synthetic Routes and Precursors

Michael-Type Reactions with Aromatic Components

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com This method can be adapted for the synthesis of 3-(2,3-Dimethoxyphenyl)propanal. Typically, the reaction involves an enolate donor and an α,β-unsaturated acceptor. youtube.comorganic-chemistry.org For this specific synthesis, a common precursor is 2,3-dimethoxybenzaldehyde (B126229). nih.govsigmaaldrich.comthermofisher.com

A plausible route involves the reaction of an enolate, derived from a suitable two-carbon synthon, with an electrophilic alkene bearing the 2,3-dimethoxyphenyl group. masterorganicchemistry.com Alternatively, a Claisen-Schmidt condensation between 2,3-dimethoxybenzaldehyde and an aldehyde or ketone can form a chalcone-like intermediate, (E)-3-(2,3-Dimethoxyphenyl)prop-2-en-1-one, which can then undergo further reactions. researchgate.net The conjugate addition is thermodynamically controlled and works well with resonance-stabilized carbanions. organic-chemistry.org The process involves the addition of the nucleophile to the β-carbon of the unsaturated system. libretexts.org

Reduction Strategies from Nitrile Derivatives (e.g., DIBAL-H Reduction)

A highly effective and widely used method for synthesizing aldehydes is the partial reduction of nitriles. masterorganicchemistry.com For the preparation of this compound, the corresponding nitrile precursor, 3-(2,3-dimethoxyphenyl)propanenitrile, is required. This nitrile can be reduced to the aldehyde using a bulky reducing agent that prevents over-reduction to the primary amine.

Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comlibretexts.org The reaction is typically conducted at very low temperatures, such as -78 °C, to ensure that the reaction stops at the aldehyde stage. libretexts.orgchemistrysteps.com DIBAL-H is a strong, bulky reducing agent that can also reduce esters, amides, and ketones. masterorganicchemistry.comorganic-chemistry.org Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH4), which would reduce the nitrile to a primary amine, DIBAL-H allows for the isolation of the aldehyde after an aqueous workup hydrolyzes the intermediate imine. masterorganicchemistry.comchemistrysteps.com This method provides a direct and efficient route to the target aldehyde from the corresponding nitrile. wikipedia.org

Hydroboration-Oxidation Sequences from Allylic Precursors

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. wikipedia.org This sequence is particularly useful for the synthesis of this compound from an allylic precursor, specifically 1-allyl-2,3-dimethoxybenzene. The reaction is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group is added to the less substituted carbon of the double bond. wikipedia.orgchemistrysteps.com

The first step involves the addition of borane (B79455) (BH3), often in a complex with tetrahydrofuran (B95107) (THF), across the double bond of the allylic precursor. chemistrysteps.combolivianchemistryjournal.org This hydroboration step is stereospecific, resulting in a syn addition of hydrogen and boron. wikipedia.org The resulting trialkylborane is then oxidized in the second step, typically using hydrogen peroxide (H2O2) and a base like sodium hydroxide (B78521) (NaOH). wikipedia.orgchemistrysteps.com This replaces the boron atom with a hydroxyl group, yielding 3-(2,3-Dimethoxyphenyl)propan-1-ol. researchgate.net Subsequent oxidation of this primary alcohol using a mild oxidizing agent, such as Dess-Martin periodinane, would then yield the final product, this compound. libretexts.org

Acid-Catalyzed Rearrangements and Transformations

Acid-catalyzed reactions represent a broad class of transformations in organic synthesis that can be applied to the formation of aldehydes. libretexts.orgchemrxiv.org These reactions can involve the rearrangement of molecular structures to yield the desired product. youtube.com For instance, the acid-catalyzed rearrangement of a 1,2-diol, known as the pinacol (B44631) rearrangement, can produce a ketone, and related pathways can be envisioned for aldehyde synthesis. libretexts.org

In the context of this compound, a potential pathway could involve the acid-catalyzed hydration of a suitably substituted alkyne, which can be followed by rearrangement. youtube.com Another possibility is the acid-catalyzed transformation of a precursor like a glycidic ester derived from 2,3-dimethoxybenzaldehyde. The synthesis of various platform chemicals, such as levulinic acid from sugars, demonstrates the power of acid catalysis in transforming molecules through dehydration and rearrangement steps. mdpi.com While less direct than the other methods, acid-catalyzed pathways offer alternative synthetic strategies, often leveraging different starting materials.

Table 1: Summary of Synthetic Routes for this compound

| Synthetic Route | Precursor(s) | Key Reagents/Conditions | Intermediate(s) | Reference(s) |

| Michael-Type Reaction | 2,3-Dimethoxybenzaldehyde, Acetaldehyde | Base catalyst | (E)-3-(2,3-Dimethoxyphenyl)prop-2-enal | wikipedia.orgresearchgate.net |

| DIBAL-H Reduction | 3-(2,3-Dimethoxyphenyl)propanenitrile | 1. DIBAL-H, -78°C2. H₂O | Imine | masterorganicchemistry.comlibretexts.orgchemistrysteps.com |

| Hydroboration-Oxidation | 1-Allyl-2,3-dimethoxybenzene | 1. BH₃·THF2. H₂O₂, NaOH3. Mild Oxidation | 3-(2,3-Dimethoxyphenyl)propan-1-ol | wikipedia.orgchemistrysteps.comresearchgate.net |

| Acid-Catalyzed Rearrangement | Substituted epoxides or diols | Strong acid (e.g., H₂SO₄) | Carbocation intermediates | libretexts.orgyoutube.com |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The pathways for the primary methods of synthesizing this compound involve well-characterized intermediates and transition states.

Elucidation of Reaction Pathways and Intermediates

Michael Addition: The mechanism begins with the deprotonation of the α-carbon of a donor molecule (like acetaldehyde) by a base to form a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com This enolate then attacks the β-carbon of the α,β-unsaturated acceptor (e.g., an unsaturated aldehyde derived from 2,3-dimethoxybenzaldehyde). libretexts.org This conjugate addition forms a new carbon-carbon bond and generates a new enolate intermediate, which is then protonated by the solvent or upon workup to yield the final adduct. masterorganicchemistry.comlibretexts.org

DIBAL-H Reduction of Nitriles: The mechanism for the DIBAL-H reduction of a nitrile starts with the coordination of the Lewis acidic aluminum atom of DIBAL-H to the Lewis basic nitrogen atom of the nitrile group. masterorganicchemistry.comchemistrysteps.com This coordination activates the nitrile for nucleophilic attack. A hydride ion is then transferred from the aluminum to the nitrile carbon. masterorganicchemistry.comyoutube.com This addition step forms an aluminum-imine intermediate. chemistrysteps.com The reaction is kept at a low temperature to keep this intermediate stable. chemistrysteps.com Upon the addition of water during workup, the intermediate is hydrolyzed to form the final aldehyde product. masterorganicchemistry.com

Hydroboration-Oxidation: The hydroboration step proceeds via a concerted, four-membered ring transition state where the boron adds to the less sterically hindered carbon of the alkene, and the hydrogen adds to the more substituted carbon. chemistrysteps.com This occurs in a syn-addition fashion. wikipedia.org The reaction repeats until a trialkylborane is formed. chemistrysteps.com In the oxidation step, the hydroperoxide anion (HOO⁻), formed from the deprotonation of hydrogen peroxide, acts as a nucleophile and attacks the boron atom. chemistrysteps.comkhanacademy.org This is followed by a 1,2-alkyl shift, where one of the alkyl groups migrates from the boron to the adjacent oxygen, displacing a hydroxide ion. This process repeats for all three alkyl groups. Finally, hydrolysis of the resulting borate (B1201080) ester yields the alcohol. chemistrysteps.com

Acid-Catalyzed Rearrangements: These mechanisms are highly varied but generally involve the protonation of a functional group, such as a hydroxyl group, to form a good leaving group (like water). youtube.com Departure of the leaving group generates a carbocation intermediate. youtube.com This carbocation can then undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation. youtube.com Subsequent reaction with a nucleophile (like water) or elimination of a proton leads to the final product. youtube.comyoutube.com The specific pathway and intermediates depend heavily on the structure of the starting material. libretexts.org

Kinetic Studies and Rate-Determining Steps

While specific kinetic studies for the synthesis of this compound are not extensively documented in the literature, valuable insights can be drawn from kinetic analyses of closely related reactions, particularly the hydroformylation of substituted styrenes. The hydroformylation of styrene (B11656) using homogeneous rhodium complex catalysts, such as HRh(CO)(PPh₃)₃, has been investigated in detail.

For the hydroformylation of styrene, the reaction rate typically shows a first-order dependence on the catalyst concentration and the partial pressure of hydrogen. The dependence on carbon monoxide is more complex, often exhibiting substrate-inhibited kinetics where the rate decreases at higher CO pressures. The reaction rate has been found to be independent of the styrene concentration in certain regimes. The activation energy for the hydroformylation of styrene has been calculated to be approximately 68.8 kJ mol⁻¹.

When applying these findings to the synthesis of this compound from its logical precursor, 1,2-dimethoxy-3-vinylbenzene, the electronic effects of the methoxy (B1213986) groups must be considered. Studies on the ruthenium-catalyzed oxidation of substituted styrenes have shown that electron-donating groups, such as methoxy groups, can slow down the rate of reaction compared to electron-withdrawing groups. rsc.org However, in rhodium-catalyzed hydroformylation, vinylarenes with electron-donating groups have been observed to yield higher enantioselectivity, albeit with slightly lower reaction efficiencies compared to unsubstituted styrene. rsc.org

The mechanism of rhodium-catalyzed hydroformylation involves several key steps, and the rate-determining step can vary depending on the specific reaction conditions and catalyst system. Generally, the catalytic cycle involves ligand dissociation, olefin coordination, migratory insertion to form an alkyl-rhodium species, CO insertion to form an acyl-rhodium species, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. In many cases, the hydrogenolysis of the acyl-rhodium intermediate is considered the rate-determining step.

Computational Modeling in Mechanistic Analysis

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions, including those for the synthesis of aldehydes. nih.govrsc.org Although specific computational studies on the synthesis of this compound are not prominent, the application of these methods to analogous systems provides a clear framework for how such an analysis would be conducted.

For instance, DFT calculations have been employed to investigate the enantioselective hydroformylation of vinyl arenes catalyzed by copper hydride (CuH). nih.gov These studies have been crucial in understanding the role of additives, such as Lewis acids (e.g., zinc triflate), in activating orthoester electrophiles to form highly reactive oxocarbenium ions, which are key intermediates in the reaction pathway. nih.govchemistryviews.org

Computational models can map out the entire potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.gov This allows for the calculation of activation barriers for each step, thereby predicting the most likely reaction pathway and identifying the rate-determining step. nih.gov For the reaction between propanal and hydroperoxyl radicals, theoretical calculations have been used to explore the competition between different reaction pathways, such as H-abstraction and addition-dissociation, and their dependence on temperature and pressure. researchgate.net

In the context of synthesizing this compound via hydroformylation, computational modeling could be used to:

Evaluate Ligand Effects: Model the interaction of different chiral ligands with the rhodium center to predict which would lead to the highest enantioselectivity for the branched aldehyde product.

Determine Regioselectivity: Calculate the energy barriers for the formation of the linear versus the branched aldehyde to understand the factors controlling regioselectivity.

Analyze Reaction Mechanism: Elucidate the detailed mechanism, including the precise nature of the active catalytic species and the transition state structures, confirming or challenging proposed mechanisms based on experimental data.

Advanced and Stereoselective Synthesis Strategies

The development of methods to control stereochemistry is a cornerstone of modern organic synthesis. For analogs of this compound that contain chiral centers, enantioselective and diastereoselective strategies are paramount.

Enantioselective and Diastereoselective Approaches to Chiral Analogs

The most direct route to chiral analogs of this compound is through the asymmetric hydroformylation of 1,2-dimethoxy-3-vinylbenzene. This reaction can produce a chiral center at the α-position to the phenyl ring. Significant progress has been made in the asymmetric hydroformylation of vinylarenes, achieving high levels of both regioselectivity (favoring the branched aldehyde) and enantioselectivity. rsc.orgrsc.org

Key to this success is the design of chiral ligands for the rhodium catalyst. Bidentate phosphine (B1218219) and phosphite (B83602) ligands have been particularly effective. For example, the use of chiral Ph-bpe as a ligand has been reported to yield branched aldehydes from vinylarenes with up to 96:4 regioselectivity and up to 95% enantiomeric excess (ee). rsc.orgrsc.org Similarly, TADDOL-derived bidentate phosphonite ligands have demonstrated high activity and selectivity in the asymmetric hydroformylation of various olefins. thieme-connect.com

A more recent development is the use of copper hydride (CuH) catalysis for the enantioselective formal hydroformylation of vinyl arenes, which provides access to α-aryl acetals that can be readily converted to the corresponding chiral aldehydes. nih.govchemistryviews.org This method has shown high levels of enantioselectivity and is tolerant of a variety of functional groups. nih.gov

Diastereoselective synthesis becomes relevant when a second stereocenter is present or introduced. acs.orgnih.govorganic-chemistry.orgnih.govrsc.org For example, if a chiral starting material is used, the introduction of the aldehyde functionality can be directed by the existing stereocenter. Alternatively, reactions like aldol (B89426) condensations with a chiral aldehyde or enolate can establish a specific diastereomeric relationship.

Table 1: Examples of Enantioselective Hydroformylation of Vinylarenes with Different Ligands Data is illustrative of performance with styrene and its derivatives and is predictive for 1,2-dimethoxy-3-vinylbenzene.

| Catalyst/Ligand System | Substrate | Regioselectivity (branched:linear) | Enantioselectivity (ee) | Reference |

| Rh(I) / (R,R)-Ph-bpe | Styrene | >95:5 | 93% | rsc.org |

| Rh(I) / TADDOL-derived bisphosphonite | Styrene | 94:6 | 98% | thieme-connect.com |

| CuH / Josiphos ligand | Styrene | >99:1 | 94% | nih.gov |

| Rh(I) / BIPHEP | Styrene | 20:80 (linear selective) | 94% (for linear) | rsc.org |

Novel Reagents and Reaction Conditions for Enhanced Selectivity

Innovation in reagent and catalyst design is constantly pushing the boundaries of synthetic efficiency and selectivity. wiley.commiamioh.edu In the context of synthesizing this compound and its analogs, several novel approaches are noteworthy.

One significant advancement is the use of formaldehyde (B43269) as a substitute for syngas (a mixture of CO and H₂) in hydroformylation reactions. rsc.orgrsc.org This is highly atom-economical and avoids the need for handling high-pressure gas cylinders, enhancing operational simplicity and safety. The decarbonylative degradation of formaldehyde to generate the CO and H₂ in situ is catalyzed by the same rhodium complex that performs the hydroformylation. rsc.org

For selective reductions, where an aldehyde might need to be formed in the presence of a ketone, less reactive reducing agents like sodium triacetoxyborohydride (B8407120) are employed. youtube.com This reagent is a weaker hydride donor and will preferentially react with the more electrophilic aldehyde, leaving the ketone intact. youtube.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.compurkh.com These principles are highly relevant to the synthesis of fine chemicals like this compound.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgrsc.orgrsc.org Hydroformylation is an excellent example of an atom-economical reaction, as all the atoms of the alkene, carbon monoxide, and hydrogen are incorporated into the final aldehyde product.

Theoretical Atom Economy Calculation for Hydroformylation:

The synthesis of this compound via hydroformylation of 1,2-dimethoxy-3-vinylbenzene can be represented as:

C₁₀H₁₂O₂ (1,2-dimethoxy-3-vinylbenzene) + CO + H₂ → C₁₁H₁₄O₃ (this compound)

The molecular weights are:

C₁₀H₁₂O₂: 164.20 g/mol

CO: 28.01 g/mol

H₂: 2.02 g/mol

C₁₁H₁₄O₃: 194.23 g/mol

The atom economy is calculated as: [Molecular Weight of Product / (Sum of Molecular Weights of all Reactants)] x 100%

Atom Economy = [194.23 / (164.20 + 28.01 + 2.02)] x 100% = [194.23 / 194.23] x 100% = 100%

This ideal 100% atom economy highlights the inherent efficiency of the hydroformylation route.

Waste minimization extends beyond atom economy to consider all materials used in a process, including solvents, catalysts, and reagents used in workup and purification. acs.orgyale.edu Strategies for waste minimization in the synthesis of this compound include:

Catalyst Recycling: Using heterogeneous catalysts or developing methods to recover and reuse homogeneous catalysts can significantly reduce waste. purkh.com

Green Solvents: Employing water, supercritical fluids, or biomass-derived solvents like 2-MeTHF or 1,2,3-trimethoxypropane (B1593376) can replace hazardous organic solvents. rsc.orgscielo.org.mxnih.govmdpi.com

Process Intensification: Using techniques like microwave-assisted synthesis can lead to shorter reaction times, often with higher yields and reduced by-product formation. scielo.org.mx

Alternative Reagents: The use of formaldehyde instead of syngas is a prime example of using a more convenient and potentially less hazardous C1 source. rsc.org

By integrating these advanced synthetic strategies and green chemistry principles, the production of this compound can be achieved with high efficiency, selectivity, and minimal environmental impact.

Greener Synthetic Routes for this compound

The development of synthetic methodologies for specialty chemicals like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental footprint of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research into the synthesis of aromatic aldehydes and their derivatives has highlighted several key strategies for achieving these goals, including the use of sustainable solvents, advanced catalytic systems, and energy-efficient process technologies. While specific literature on the green synthesis of this compound is sparse, established green methodologies for analogous compounds provide a clear framework for developing more sustainable production routes. The synthesis of this target molecule would likely proceed via a two-step process: a condensation reaction of 2,3-dimethoxybenzaldehyde followed by a selective hydrogenation.

2 Utilization of Sustainable Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of related compounds, such as the Knoevenagel condensation of 2,3-dimethoxybenzaldehyde, have often employed hazardous volatile organic compounds (VOCs) like benzene (B151609). orgsyn.org Modern approaches focus on replacing such solvents with greener alternatives or eliminating them entirely.

Water is an exemplary sustainable solvent due to its non-toxicity, availability, and non-flammability. "On-water" reactions, where insoluble reactants are vigorously stirred in water, can lead to significant rate accelerations and high yields. This has been demonstrated in one-pot, multi-component syntheses of complex heterocyclic molecules, which feature C-C and C-N bond formations under transition-metal-free conditions. rsc.org For instance, Knoevenagel condensations, a key step in building the carbon skeleton for the target propanal, have been successfully performed using water as the sole medium, often without the need for a catalyst. benthamdirect.com

Solvent-free, or solid-phase, reactions represent another significant green advancement. These methods, often facilitated by grinding or mechanochemistry, can lead to reduced waste, shorter reaction times, and simpler work-up procedures. mdpi.com For example, the reductive amination of aromatic aldehydes has been efficiently catalyzed by cerium chloride under solvent-free conditions. tandfonline.com Similarly, Paal-Knorr syntheses of N-substituted pyrroles have been achieved with high yields by reacting primary amines with acetonylacetone without any solvent, highlighting the potential of this approach for various condensation reactions. mdpi.com

| Reaction Type | Conventional Solvent | Green Alternative(s) | Key Advantages of Green Alternative | Relevant Citations |

| Knoevenagel Condensation | Benzene, Toluene | Water, Ethanol, Solvent-Free | Reduced toxicity, improved safety, simplified product isolation, lower environmental impact. | orgsyn.orgrsc.orgbenthamdirect.com |

| Reductive Amination | Methanol (B129727), Dichloromethane | Solvent-Free | Eliminates solvent waste, can lead to purer products and simpler workups. | tandfonline.com |

| Paal-Knorr Synthesis | Acetic Acid, Ethanol | Solvent-Free | High yields, reduced reaction time, stoichiometric reactants, clean reaction profile. | mdpi.com |

3 Application of Catalysis for Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, improve selectivity, and reduce energy consumption while minimizing waste. Traditional methods for reactions like the Knoevenagel condensation have used base catalysts such as piperidine. orgsyn.org While effective, modern catalysis research focuses on developing more sustainable alternatives, particularly reusable heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. Examples include silica (B1680970) sodium carbonate nanoparticles, which have been shown to be highly efficient catalysts for Knoevenagel condensations. researchgate.net Similarly, commercially available aluminas have proven to be low-cost, reusable catalysts for the synthesis of N-substituted pyrroles under solvent-free conditions. mdpi.com

The probable second step in synthesizing this compound from a condensed intermediate involves the selective hydrogenation of a carbon-carbon double bond while leaving the aldehyde and aromatic ring intact. This transformation requires a carefully chosen catalyst. Palladium on carbon (Pd/C) is a classic catalyst for such hydrogenations. orgsyn.org Research on the selective hydrogenation of cinnamaldehyde, a structurally similar α,β-unsaturated aldehyde, provides valuable insights. Various catalytic systems, including bimetallic catalysts like CoRe/TiO₂, have been developed to achieve high conversion and selectivity to the desired unsaturated alcohol or saturated aldehyde under mild conditions. mdpi.com Electrocatalytic hydrogenation using water as the hydrogen source is another promising green alternative, potentially offering high efficiency and profitability for upgrading biomass-derived aldehydes. rsc.orgrsc.org

| Reaction | Catalyst | Substrate Example | Key Findings | Relevant Citations |

| Knoevenagel Condensation | Silica Sodium Carbonate NPs | Aromatic Aldehydes | High efficiency, good to excellent yields, catalyst is reusable. | researchgate.net |

| Reductive Amination | CeCl₃·7H₂O | Aromatic Aldehydes | Efficient under solvent-free conditions, good yields. | tandfonline.com |

| Selective Hydrogenation | CoRe/TiO₂ | Cinnamaldehyde | 99% conversion and high selectivity to cinnamyl alcohol under mild conditions. | mdpi.com |

| Selective Hydrogenation | Pd-Fe₃O₄@TPT | Cinnamaldehyde | 100% selectivity towards hydrocinnamaldehyde (B1666312) (saturated aldehyde) under mild conditions. | researchgate.net |

| Paal-Knorr Synthesis | CATAPAL 200 (Alumina) | Acetonylacetone | High yields (68-97%), solvent-free, catalyst reusable for up to five cycles. | mdpi.com |

4 Energy Efficiency in Synthetic Processes (e.g., Ultrasound-Assisted Synthesis)

Reducing energy consumption is a key objective of green chemistry. Ultrasound-assisted synthesis has emerged as a powerful technique for accelerating reactions and improving energy efficiency. nih.gov The physical phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high-temperature and high-pressure zones, which can dramatically increase reaction rates. researchgate.net This allows many reactions to be performed at lower bulk temperatures and in significantly shorter times compared to conventional heating methods.

The application of ultrasound has been particularly effective for Knoevenagel condensations involving aromatic aldehydes. nih.govsci-hub.se Studies have shown that sonication can promote these reactions to give high yields of products under mild conditions, sometimes even without a catalyst. benthamdirect.comsci-hub.se For example, the ultrasound-promoted reaction between electron-rich aromatic aldehydes and active methylene (B1212753) compounds results in high yields of the desired condensation products. sci-hub.se The efficiency of ultrasound can be influenced by factors such as frequency and the choice of solvent, with water often being an excellent medium for such reactions. benthamdirect.comresearchgate.net This combination of an alternative energy source with a green solvent exemplifies a modern, sustainable approach to chemical synthesis.

| Reaction | Conditions | Time | Yield | Key Advantages of Ultrasound | Relevant Citations |

| Knoevenagel Condensation (Piperonal + Malonic Acid) | Conventional (Reflux) | 3 hours | 52% | Shorter reaction times, higher yields, milder conditions. | sci-hub.se |

| Knoevenagel Condensation (Piperonal + Malonic Acid) | Ultrasound | 1 hour | 91% | Shorter reaction times, higher yields, milder conditions. | sci-hub.se |

| Knoevenagel Condensation (Aromatic Aldehyde + Ethyl Cyanoacetate) | Conventional (Stirring) | 120 min | 70% | Significant rate enhancement and improved yields. | researchgate.net |

| Knoevenagel Condensation (Aromatic Aldehyde + Ethyl Cyanoacetate) | Ultrasound | 30 min | 94% | Significant rate enhancement and improved yields. | researchgate.net |

Chemical Transformations and Derivatization of 3 2,3 Dimethoxyphenyl Propanal

Reactivity of the Aldehyde Functional Group

The aldehyde group in 3-(2,3-dimethoxyphenyl)propanal is a primary site for chemical modification, readily undergoing nucleophilic addition, oxidation, and reduction reactions. The reactivity of this group is influenced by the electron-donating nature of the methoxy (B1213986) groups on the aromatic ring, which can modulate the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition to the carbonyl carbon is a cornerstone of aldehyde chemistry, leading to the formation of a tetrahedral intermediate that can be subsequently protonated to yield an alcohol. ncert.nic.innumberanalytics.com Aldehydes, in general, are more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in

A prominent example of nucleophilic addition is the Grignard reaction, where an organomagnesium halide (Grignard reagent) attacks the carbonyl carbon to form a new carbon-carbon bond. For instance, the reaction of an aldehyde with a Grignard reagent like methylmagnesium bromide, followed by an acidic workup, yields a secondary alcohol. libretexts.org While specific examples for this compound are not prevalent in readily available literature, the general reactivity of aromatic aldehydes suggests that it would react similarly.

Another important nucleophilic addition involves the use of cyanide ions (CN⁻), typically from a source like hydrogen cyanide (HCN) with a catalytic amount of base, to form cyanohydrins. ncert.nic.in These cyanohydrins are valuable synthetic intermediates that can be further hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.

The addition of ammonia (B1221849) and its derivatives, such as primary amines, results in the formation of imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. ncert.nic.in These reactions are often catalyzed by acid. ncert.nic.in

Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes

| Reaction Type | Nucleophile | Reagents | Intermediate | Final Product Type |

| Grignard Reaction | Carbanion (R⁻) | 1. RMgX in ether/THF 2. H₃O⁺ | Alkoxide | Secondary Alcohol |

| Cyanohydrin Formation | Cyanide (CN⁻) | HCN, Base (e.g., KCN) | Cyanohydrin alkoxide | Cyanohydrin |

| Imine Formation | Primary Amine (RNH₂) | RNH₂, Acid catalyst | Carbinolamine | Imine (Schiff Base) |

Controlled Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(2,3-dimethoxyphenyl)propanoic acid. A variety of oxidizing agents can accomplish this transformation. Aldehydes are among the most easily oxidized functional groups. sigmaaldrich.com

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (prepared from CrO₃ or Na₂Cr₂O₇ with H₂SO₄) are effective for this purpose. nih.gov However, milder reagents are often preferred to avoid potential side reactions on the electron-rich aromatic ring.

Pyridinium chlorochromate (PCC) is a milder oxidant that typically converts primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com While it is known to not readily oxidize aldehydes to carboxylic acids, under certain conditions, especially in the presence of water which can form a hydrate (B1144303) intermediate, further oxidation can occur. libretexts.orgmasterorganicchemistry.com Other modern and selective methods for aldehyde oxidation include the use of reagents like Oxone. researchgate.net

Table 2: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral | Powerful oxidant, may affect other functional groups. |

| Chromic Acid (H₂CrO₄) | H₂SO₄, acetone (B3395972) (Jones oxidation) | Strong oxidant. |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Generally stops at the aldehyde stage from a primary alcohol, but can oxidize aldehydes under specific conditions. libretexts.orgmasterorganicchemistry.com |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Solvent (e.g., DMF) | A mild and efficient alternative to metal-based oxidants. researchgate.net |

| Sodium Perborate (NaBO₃) | Acetic acid | Effective for the oxidation of aromatic aldehydes. researchgate.net |

Selective Reduction to Alcohols

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding 3-(2,3-dimethoxyphenyl)propan-1-ol. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. lumenlearning.com It is often used in alcoholic solvents like methanol (B129727) or ethanol. lumenlearning.com The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon. lumenlearning.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and will also reduce aldehydes to primary alcohols. lumenlearning.combyjus.com However, due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com LiAlH₄ will also reduce other functional groups such as esters and carboxylic acids, which NaBH₄ typically does not affect. lumenlearning.commasterorganicchemistry.com

Table 3: Common Reagents for the Selective Reduction of Aldehydes to Alcohols

| Reducing Agent | Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., MeOH, EtOH) | Mild and selective for aldehydes and ketones. lumenlearning.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., Et₂O, THF) | Very strong and less selective; reduces a wider range of functional groups. lumenlearning.combyjus.commasterorganicchemistry.com |

Transformations Involving the Aromatic Ring System

The 2,3-dimethoxyphenyl moiety of this compound is an electron-rich aromatic system due to the presence of two methoxy groups. This influences its susceptibility to electrophilic and nucleophilic substitution reactions and allows for modification of the methoxy groups themselves.

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethoxyphenyl Moiety

The two methoxy groups are ortho, para-directing and activating substituents for electrophilic aromatic substitution. masterorganicchemistry.com In the case of the 2,3-dimethoxyphenyl system, the directing effects of the two groups are cooperative. The positions most activated for electrophilic attack would be C4, C5, and C6. Steric hindrance from the propyl side chain and the existing methoxy groups will play a significant role in determining the regioselectivity of the substitution. In disubstituted benzenes, the most activating group generally directs the position of substitution. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAᵣ) on the dimethoxyphenyl ring is generally difficult as the ring is electron-rich. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups (which are absent in this case) and a good leaving group on the aromatic ring. wikipedia.orgbyjus.com

Modification and Demethylation of Methoxy Groups

The methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups (phenols) through a process called demethylation. This transformation is important for the synthesis of various natural products and other biologically active compounds.

A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). The reaction typically proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. It is generally advisable to use one mole of BBr₃ per ether group.

Other reagents that can be used for demethylation include strong acids like hydrobromic acid (HBr) and other Lewis acids such as aluminum chloride (AlCl₃). The choice of reagent can sometimes allow for selective demethylation if the reactivity of the methoxy groups differs.

Reactions at the Propanal Carbon Chain

The three-carbon aldehyde chain of this compound is the primary site for a range of chemical modifications. These transformations include functionalization at the alpha-carbon, regioselective reactions along the propyl chain, and reactions involving cleavage or rearrangement of the side chain.

Alpha-Carbon Functionalization

The carbon atom adjacent to the aldehyde group (the α-carbon) is activated by the electron-withdrawing nature of the carbonyl. This allows for deprotonation by a suitable base to form a nucleophilic enolate. The formation of this enolate is a key step that opens the door to a wide array of functionalization reactions.

One of the most significant reactions is α-arylation. Palladium-catalyzed coupling reactions between an aryl halide and an enolate have become a general method for forming α-aryl carbonyl compounds. nih.gov This process typically involves the generation of the enolate in the presence of a palladium catalyst, which facilitates the coupling. nih.gov The use of sterically hindered, electron-rich ligands on the palladium catalyst has expanded the scope of this reaction to include the enolates of aldehydes. nih.gov

The general mechanism for palladium-catalyzed α-arylation involves three main steps:

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

Transmetalation: The enolate displaces the halide on the palladium complex to form an arylpalladium enolate intermediate.

Reductive Elimination: The aryl group and the enolate couple, eliminating from the palladium center to form the α-aryl product and regenerate the Pd(0) catalyst. nih.gov

While specific studies on this compound are not extensively detailed, the principles of enolate chemistry suggest its capability to undergo such transformations. The choice of base and reaction conditions is crucial for controlling the regioselectivity and preventing self-condensation reactions, which are common with aldehydes.

Regioselective Transformations of the Propyl Chain

Regioselective transformations target a specific position on the propyl chain, most commonly the aldehyde group itself.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 3-(2,3-dimethoxyphenyl)propan-1-ol. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. A related compound, 3-(4-hydroxy-3-methoxyphenyl)-1-propanol (dihydroconiferyl alcohol), is synthesized via the hydroboration-oxidation of eugenol, which transforms the terminal alkene of the allyl group into a primary alcohol, demonstrating a regioselective addition across the double bond. researchgate.net

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 3-(2,3-dimethoxyphenyl)propanoic acid. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). Oxidative cleavage reactions, for instance with ozone (O₃), can also transform aldehydes into carboxylic acids, particularly when a workup with an oxidizing agent like hydrogen peroxide is used. masterorganicchemistry.com

The table below summarizes the expected outcomes of regioselective transformations on the propanal side chain.

| Transformation | Reagent(s) | Product |

| Reduction | NaBH₄ or LiAlH₄ | 3-(2,3-Dimethoxyphenyl)propan-1-ol |

| Oxidation | KMnO₄ or Jones Reagent | 3-(2,3-Dimethoxyphenyl)propanoic acid |

Cleavage and Rearrangement Pathways (e.g., β-Scission)

The carbon chain of this compound can undergo cleavage or rearrangement under certain conditions.

β-Scission: This type of reaction is characteristic of free radicals and involves the breaking of a bond that is in the beta position relative to the radical center. wikipedia.org In the context of hydrocarbon cracking, a free radical can break two carbons away, producing a smaller olefin and a new primary free radical. wikipedia.org While not a common reaction for this specific propanal under standard laboratory conditions, such pathways can become relevant in high-energy processes like pyrolysis or mass spectrometry.

Oxidative Cleavage: More synthetically relevant are oxidative cleavage reactions. Strong oxidizing agents like ozone or potassium permanganate under harsh conditions can cleave carbon-carbon bonds. masterorganicchemistry.com For example, ozonolysis of an alkene results in the cleavage of the C=C double bond to form two carbonyl compounds. masterorganicchemistry.comyoutube.com If this compound were derived from a precursor with a double bond in the side chain, ozonolysis would be a key cleavage strategy.

Rearrangements: Rearrangements can be facilitated by acidic conditions or via specific reaction pathways. For instance, the Meinwald rearrangement involves the acid-catalyzed rearrangement of an epoxide to a carbonyl compound, sometimes involving a 1,2-aryl shift. nih.gov While this is not a direct rearrangement of the propanal itself, it illustrates a pathway by which a related precursor could rearrange to form a different structural isomer.

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The combination of an aromatic ring and a reactive aldehyde group makes this compound a useful starting material for the synthesis of more complex molecular architectures, including various heterocyclic systems and natural product derivatives.

Construction of Heterocyclic Systems (e.g., Oxadiazoles, Isochromans)

Reaction of this compound with a carbohydrazide (B1668358) (R-CO-NHNH₂) to form an N-acylhydrazone.

Oxidative cyclization of the hydrazone, using a reagent like chloramine-T or acetic anhydride, to yield the 2,5-disubstituted-1,3,4-oxadiazole.

Isochromans: The isochroman (B46142) skeleton can be formed through an oxa-Pictet-Spengler reaction, which is the acid-catalyzed cyclization of a β-arylethyl alcohol with an aldehyde or its equivalent. nih.gov In a synthetic approach relevant to this compound, it could serve as the aldehyde component reacting with a phenylethanol derivative. For example, the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-ol with an aldehyde surrogate in the presence of an acid catalyst has been shown to produce isochroman structures. nih.gov This demonstrates the utility of phenyl-substituted carbonyls in constructing such heterocyclic systems.

Synthesis of Lignan (B3055560) and Phenylpropanoid Derivatives

Phenylpropanoids: Phenylpropanoids are a large class of natural products derived from phenylalanine and tyrosine. wikipedia.org They are characterized by a C6-C3 skeleton (a phenyl group attached to a three-carbon chain). wikipedia.org this compound is structurally a phenylpropanoid derivative. Further transformations of its propanal chain, such as reduction to the alcohol followed by esterification, or oxidation to the carboxylic acid followed by amide coupling, can generate a wide variety of other phenylpropanoid derivatives.

Lignans (B1203133): Lignans are formed by the coupling of two phenylpropane units. nih.gov They exhibit a wide range of biological activities. The synthesis of complex lignans often involves the coupling of two C6-C3 units. This compound or its derivatives can serve as one of these C6-C3 building blocks. For example, the total synthesis of the lignan (+)-galbelgin involved a key step of nucleophilic addition to an aldehyde to build the lignan backbone. nih.gov Similarly, syntheses of arylnaphthalene lignans have utilized aldehydes as starting materials for Knoevenagel condensations to construct the core structure. nih.gov The 2,3-dimethoxy substitution pattern is found in some natural lignans, making this propanal a potentially valuable precursor for their total synthesis.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a complex product. These reactions are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. The aldehyde functional group present in this compound makes it a suitable candidate for several well-known MCRs, including the Passerini, Ugi, and Biginelli reactions. wikipedia.orgwikipedia.org

While direct studies on the participation of this compound in MCRs are not extensively documented in publicly available literature, the reactivity of structurally similar aliphatic aldehydes provides insight into its potential applications. For instance, aliphatic aldehydes are known to be effective substrates in the Biginelli reaction under various catalytic conditions, including using chiral phosphoric acids, zinc bromide, or biocatalysts, to produce dihydropyrimidinones. thieme-connect.comnih.govresearchgate.nettandfonline.comthieme-connect.com

The Passerini three-component reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.orgslideshare.netnih.gov This reaction is versatile and accommodates a wide array of aldehydes, including aliphatic variants. wikipedia.org Similarly, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, produces α-aminoacyl amide derivatives and is a cornerstone of combinatorial chemistry for drug discovery. wikipedia.orgorganic-chemistry.orgnih.govnumberanalytics.comnih.gov

Research on the closely related compound, 3-phenylpropanal (B7769412) (which lacks the two methoxy groups), has demonstrated its successful use in a multicomponent reaction with isorhodanine and various maleimides. This reaction, catalyzed by ethylenediamine (B42938) diacetate (EDDA), yields complex heterocyclic structures known as thiopyrano[2,3-d]thiazoles. The details of this transformation are summarized in the table below.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product Type |

|---|---|---|---|---|---|

| 3-Phenylpropanal | Isorhodanine | Maleimides | EDDA | Acetonitrile (MeCN) | Thiopyrano[2,3-d]thiazoles |

This example underscores the potential of this compound to serve as a valuable building block in multicomponent reactions for the synthesis of complex, biologically relevant scaffolds. The electron-donating methoxy groups on the phenyl ring may influence the reactivity of the aldehyde and the properties of the resulting products, making it an interesting substrate for further investigation in the field of diversity-oriented synthesis.

Advanced Spectroscopic and Analytical Characterization of 3 2,3 Dimethoxyphenyl Propanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.

One-Dimensional NMR (¹H, ¹³C, DEPT)

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the molecular structure.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 3-(2,3-dimethoxyphenyl)propanal, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the propyl chain, and the aldehydic proton. The chemical shift (δ) of these protons is influenced by the electron-withdrawing or -donating nature of adjacent functional groups. For instance, the aldehydic proton is typically found significantly downfield (around δ 9-10 ppm) due to the deshielding effect of the carbonyl group. docbrown.info Aromatic protons will appear in the range of δ 6.5-8.0 ppm, with their specific shifts and coupling patterns revealing the substitution pattern on the benzene (B151609) ring. The methoxy protons will present as a sharp singlet, while the aliphatic protons of the propanal chain will exhibit characteristic multiplets due to spin-spin coupling with neighboring protons. docbrown.info

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. docbrown.info In this compound, separate signals are expected for the carbonyl carbon of the aldehyde, the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, and the aliphatic carbons of the propyl chain. The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift (typically δ 190-205 ppm). docbrown.info The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.

DEPT: DEPT experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups, information that is not directly available from a standard broadband-decoupled ¹³C NMR spectrum. miamioh.edu By running DEPT-90 and DEPT-135 experiments, the signals for these different types of carbons can be selectively observed or will show different phases (positive or negative peaks). This technique simplifies the assignment of carbon signals and provides robust confirmation of the carbon framework. For example, a DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. miamioh.edu

Table 1: Representative ¹H and ¹³C NMR Data for Phenylpropanal Derivatives Note: This table provides illustrative data and actual values may vary based on solvent and specific derivative.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3-Phenylpropanal (B7769412) | 9.81 (t, 1H, CHO), 7.35-7.20 (m, 5H, Ar-H), 2.95 (t, 2H, CH₂), 2.78 (t, 2H, CH₂) | 201.9 (CHO), 140.5 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 45.3 (CH₂), 28.2 (CH₂) |

| 3-(3-Methoxyphenyl)propanal | 9.81 (t, 1H, CHO), 7.22 (t, 1H, Ar-H), 6.80-6.75 (m, 3H, Ar-H), 3.80 (s, 3H, OCH₃), 2.92 (t, 2H, CH₂), 2.75 (t, 2H, CH₂) | 202.0 (CHO), 159.8 (Ar-C), 142.2 (Ar-C), 129.6 (Ar-CH), 120.7 (Ar-CH), 114.3 (Ar-CH), 111.6 (Ar-CH), 55.1 (OCH₃), 45.3 (CH₂), 28.1 (CH₂) |

Nuclear Overhauser Effect (NOE) for Spatial Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one proton's resonance can lead to an intensity change in the resonance of a spatially close proton. columbia.edu This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is typically observed for protons that are within 4-5 Å of each other. One-dimensional NOE difference experiments or two-dimensional NOESY experiments are used to detect these spatial relationships. For this compound, NOE experiments can provide definitive evidence for the substitution pattern on the aromatic ring by showing correlations between a methoxy group's protons and an adjacent aromatic proton. This information is critical for distinguishing between isomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass of an ion, allowing for the determination of the elemental composition of a molecule. By measuring the exact mass to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₁H₁₄O₃), HRMS would confirm its elemental composition by providing a measured mass that is very close to its calculated exact mass of 194.0943 g/mol . This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. youtube.com This technique provides detailed structural information by revealing the fragmentation pathways of a molecule. youtube.com The fragmentation pattern is often characteristic of a particular compound or class of compounds.

For this compound, common fragmentation pathways would likely involve cleavage of the side chain. For example, benzylic cleavage could lead to the formation of a stable dimethoxybenzyl cation. The loss of neutral molecules such as CO (from the aldehyde) or CH₂O (from a methoxy group) are also common fragmentation processes. mdpi.com By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together.

Furthermore, MS/MS can be instrumental in differentiating between isomers. nih.gov For example, the fragmentation patterns of this compound, 3-(2,4-dimethoxyphenyl)propanal, and 3-(3,4-dimethoxyphenyl)propanal (B1610216) would be expected to show subtle but significant differences, particularly in the relative abundances of certain fragment ions. These differences arise from the influence of the methoxy group positions on the stability of the resulting fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Process |

|---|---|---|

| 194 | [M]⁺ | Molecular Ion |

| 165 | [M - CHO]⁺ | Loss of the formyl radical |

| 151 | [M - CH₂CHO]⁺ | Benzylic cleavage, loss of propenal radical |

| 136 | [M - C₂H₄O]⁺ | Loss of ethylene (B1197577) oxide from side chain |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for separating and identifying volatile and semi-volatile compounds within a mixture, as well as for assessing the purity of a substance. jmchemsci.comnih.gov In the context of this compound, GC-MS serves two primary functions: confirming the compound's identity and quantifying its purity by detecting any synthetic precursors, byproducts, or degradation products.

The analysis begins with the gas chromatograph, which separates components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time—the time it takes for a compound to travel through the chromatographic column—is a characteristic property that helps in its preliminary identification. For this compound, a specific retention time would be observed under defined column conditions (e.g., stationary phase, temperature program, and carrier gas flow rate).

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecule in a reproducible manner. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these fragments against their relative abundance. This fragmentation pattern acts as a molecular "fingerprint." The parent molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight (194.23 g/mol ). Key fragment ions would arise from the cleavage of the propanal side chain and the stable dimethoxybenzyl cation. The presence of new chemical compounds in mixtures can be unequivocally identified using this method. jmchemsci.com The differentiation of positional isomers, such as those with different methoxy group placements on the phenyl ring, is a critical application of this technique, often providing distinct fragmentation patterns or chromatographic retention times. nih.gov

Table 1: Predicted Key GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Significance |

|---|---|---|---|

| [C₁₁H₁₄O₃]⁺ | Molecular Ion (M⁺) | 194 | Confirms molecular weight. |

| [C₁₀H₁₃O₂]⁺ | Loss of CHO (aldehyde group) | 165 | Indicates an aldehyde structure. |

| [C₉H₁₁O₂]⁺ | Benzylic cation after cleavage | 151 | Characteristic fragment for the 2,3-dimethoxybenzyl moiety. |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. psu.edu It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), revealing these characteristic absorptions.

For this compound, the IR spectrum provides clear evidence for its key structural features: the aldehyde, the substituted aromatic ring, and the ether linkages. The carbonyl (C=O) group of the aldehyde produces one of the most intense and easily identifiable absorptions in the spectrum. pressbooks.pubmasterorganicchemistry.com The C-H bond of the aldehyde group also has a distinctive, though weaker, pair of stretching bands. docbrown.info The dimethoxyphenyl group is identified by absorptions from aromatic C-H and C=C stretching, as well as the strong C-O stretching of the methoxy ether groups. The alkane-like C-H bonds of the propanal backbone are also visible. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (R-CHO) | C=O Stretch | 1740–1720 docbrown.info | Strong, Sharp |

| Aldehyde (R-CHO) | C-H Stretch | 2850–2820 and 2750–2720 pressbooks.pub | Medium to Weak, often two bands |

| Aromatic Ring | C=C Stretch | 1600–1450 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3100–3000 | Medium to Weak |

| Methoxy Ether (Ar-O-CH₃) | C-O-C Asymmetric Stretch | 1275–1200 | Strong |

| Methoxy Ether (Ar-O-CH₃) | C-O-C Symmetric Stretch | 1075–1020 | Strong |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher-energy excited state. youtube.com This technique is particularly sensitive to molecules containing chromophores—parts of a molecule with π-electrons or non-bonding valence electrons that can undergo low-energy electronic transitions. tanta.edu.eg

The principal chromophore in this compound is the substituted benzene ring. The π-electrons within the aromatic system can undergo π → π* transitions, which are typically characterized by strong absorption bands. libretexts.org The two methoxy groups (-OCH₃) on the ring act as auxochromes—substituents that, when attached to a chromophore, modify the wavelength (λ_max) and intensity (ε_max) of the absorption. These electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths.

Additionally, the carbonyl group of the aldehyde contains non-bonding (n) electrons on the oxygen atom. These can undergo an n → π* transition, which is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength than the π → π* transitions. libretexts.org In many cases, this weak band can be obscured by the much stronger absorptions from the aromatic ring. rsc.org

Table 3: Predicted Electronic Transitions for this compound

| Chromophore/Functional Group | Electronic Transition | Expected λ_max Region (nm) | Relative Intensity |

|---|---|---|---|

| Dimethoxyphenyl Ring | π → π* (E2-band) | ~220–240 | High |

| Dimethoxyphenyl Ring | π → π* (B-band) | ~270–290 | Moderate |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It works by diffracting a beam of X-rays off the ordered electron clouds of a single crystal. The resulting diffraction pattern is mathematically analyzed to generate a 3D model of the molecule, providing unparalleled detail about its solid-state structure.

For this compound, which may be a liquid or a low-melting solid at ambient temperature, an X-ray crystallographic analysis would first require the successful growth of a high-quality single crystal. While specific crystallographic data for this compound are not widely published, the technique would yield invaluable structural information if performed.

The analysis would unambiguously confirm the 1,2,3-substitution pattern of the functional groups on the benzene ring. It would provide high-precision measurements of all bond lengths, bond angles, and torsional angles, revealing the exact conformation of the propanal side chain relative to the plane of the aromatic ring in the solid state. Furthermore, the data would elucidate the crystal packing, showing how individual molecules interact with each other through intermolecular forces such as van der Waals interactions or weak hydrogen bonds.

Computational and Theoretical Studies on 3 2,3 Dimethoxyphenyl Propanal

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic nature of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, such as molecules. The core principle of DFT is that a system's ground-state properties are all determined by its electron density, a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry.

A primary application of DFT is geometry optimization, an algorithmic process to find the most stable three-dimensional arrangement of atoms in a molecule. This is achieved by systematically adjusting the atomic coordinates to minimize the molecule's total energy, thereby identifying the lowest energy conformer on the potential energy surface. The process typically involves starting with an initial set of coordinates, performing a Self-Consistent Field (SCF) calculation to determine the energy and forces (gradients), and then using an optimizer algorithm to propose a new set of coordinates closer to the energy minimum. This iterative process continues until convergence criteria, such as near-zero gradients, are met.

For dimethoxybenzene derivatives, DFT calculations using functionals like B3LYP and PBE have proven effective in determining molecular geometries and energies. Studies show that hybrid functionals such as B3LYP often yield the lowest total energy, indicating a more accurate prediction of the stable structure.

Table 1: Illustrative Optimized Geometric Parameters for a Related Dimethoxybenzene Derivative (Note: This data is for a related compound, methyl 2-[(Z)-2-(3,4-dimethoxyphenyl)-1(methoxycarbonyl)vinyl]benzoate, and serves to illustrate typical DFT outputs.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.40 | - |

| C-O (methoxy) | 1.36 - 1.37 | - |

| O-CH3 | 1.43 | - |

| C-C-C (ring) | - | 119 - 121 |

Data adapted from studies on similar dimethoxybenzene derivatives.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions and has higher polarizability. These FMO analyses can help predict the most reactive sites within a molecule for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify chemical behavior.

Table 2: Illustrative Quantum Chemical Parameters for a Related Compound (Note: This data is for a representative organic molecule and illustrates the parameters derived from HOMO-LUMO analysis.)

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.25 |

| LUMO Energy (E_LUMO) | - | -1.75 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.50 |

| Ionization Potential (I) | -E_HOMO | 6.25 |

| Electron Affinity (A) | -E_LUMO | 1.75 |

| Electronegativity (χ) | (I + A) / 2 | 4.00 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

| Chemical Softness (S) | 1 / (2η) | 0.22 |

Formulas and concepts adapted from general DFT studies.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This method provides insights into the distribution of electron density in atoms and the bonds between them.

A key feature of NBO analysis is its ability to quantify intramolecular interactions through a second-order perturbation theory analysis of the Fock matrix. This analysis reveals donor-acceptor interactions, such as hyperconjugation, which stabilize the molecule. For example, the delocalization of electron density from a filled bonding orbital (the donor) to an empty anti-bonding orbital (the acceptor) can be quantified as a stabilization energy (E(2)).

In flexible molecules like 3-(2,3-dimethoxyphenyl)propanal, which has a propanal side chain, NBO analysis is particularly useful for identifying weak intramolecular interactions, such as n→π* interactions. A study on the structurally similar 3-[2-(dimethylamino) phenyl] propanal (DMAPhP) showed that an n→π* interaction between the lone pair (n) of the nitrogen atom and the anti-bonding orbital (π*) of the carbonyl group plays a crucial role in stabilizing the molecule's folded conformation. This type of weak interaction is significant as it can dictate conformational preferences in molecular systems.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules under the influence of time-dependent electromagnetic fields, such as light. This makes it a powerful tool for predicting electronic absorption spectra, like UV-Visible spectra.

By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the absorption spectrum of a molecule. This allows for a direct comparison with experimental data and helps in the assignment of observed spectral bands to specific electronic transitions within the molecule, often related to π→π* or n→π* transitions involving the aromatic ring and the carbonyl group.

Molecular Dynamics (MD) Simulations for Conformational Behavior

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of molecules.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like this compound, MD simulations can explore its vast conformational space by simulating its dynamic motions in a given environment (e.g., in a vacuum or a solvent box).

Future Research Directions in 3 2,3 Dimethoxyphenyl Propanal Chemistry

The exploration of 3-(2,3-Dimethoxyphenyl)propanal and its derivatives is poised for significant advancement. Future research is expected to focus on refining its synthesis, expanding its applications, and deepening the fundamental understanding of its chemical behavior. Key areas of investigation will likely include the development of precise stereochemical control, the discovery of more efficient catalytic processes, and the application of its unique structural features in material science. Concurrently, the integration of computational tools like machine learning and in-depth kinetic and thermodynamic studies will be crucial for accelerating innovation and optimizing synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.